molecular formula C26H23N3O3S B2480220 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate CAS No. 941958-82-3

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate

Cat. No.: B2480220
CAS No.: 941958-82-3
M. Wt: 457.55
InChI Key: RRQJSUMDQIBKJG-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a useful research compound. Its molecular formula is C26H23N3O3S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications

PPARgamma Agonists Development

  • Researchers have explored derivatives of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl as potent and selective PPARgamma agonists, focusing on the phenyl alkyl ether moiety. These derivatives demonstrate improved aqueous solubility and potential applications in drug development (Collins et al., 1998).

Spectroscopic Characterization and Crystallography

  • Spectroscopic features and molecular structure of closely related compounds have been studied using X-ray analysis, NMR spectroscopy, and vibrational spectroscopy, contributing valuable insights into their molecular properties and potential applications (Al-Harthy et al., 2019).

Synthesis and Anticancer Activity

  • Various derivatives, including those with 4-methylpiperazin-1-yl substituents, have been synthesized and evaluated for their anticancer activities. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Konovalenko et al., 2022).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Piperazine rings are often found in drugs and can interact with a variety of biological targets .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology . Future research could explore the synthesis, properties, and potential applications of this compound.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-28-13-15-29(16-14-28)26-27-22-12-11-21(17-23(22)33-26)32-25(31)20-9-7-19(8-10-20)24(30)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQJSUMDQIBKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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